2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

Description

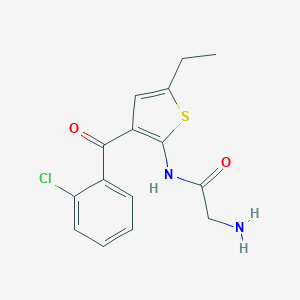

Chemical Structure and Synthesis The compound 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide (C₁₅H₁₅ClN₂O₂S, MW 322.81) is a thiophene derivative featuring a 2-chlorobenzoyl group, an ethyl substituent, and an acetamide moiety . It is synthesized via condensation reactions, with crystallization typically achieved using a 1:1 ethanol/DMSO solvent mixture, yielding block-shaped crystals suitable for X-ray diffraction .

Crystallographic Features The molecule adopts a near-planar conformation in the 2-aminoacetamide N–C(=O)–C–N unit (r.m.s. deviation: 0.020 Å). The thiophene ring forms dihedral angles of 7.84° with the acetamide group and 88.11° with the 2-chlorophenyl ring. Intermolecular N–H⋯O hydrogen bonds and weak C–H⋯O/π interactions stabilize the crystal packing, forming chains along the c-axis .

Biological Relevance This compound is a key intermediate in synthesizing etizolam, a potent hypnotic agent .

Propriétés

IUPAC Name |

2-amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-2-9-7-11(15(21-9)18-13(19)8-17)14(20)10-5-3-4-6-12(10)16/h3-7H,2,8,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDCQDAHLOWCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)CN)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201192721 | |

| Record name | 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50509-09-6 | |

| Record name | 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50509-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-amino-N-[3-(2-chlorobenzoyl)-5-ethyl-2-thienyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of 2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

Reagents :

-

3-(2-Chlorobenzoyl)-5-ethylthiophen-2-amine

-

Chloroacetyl chloride

-

Triethylamine (base)

-

Dichloromethane (solvent)

Procedure :

-

Dissolve 3-(2-chlorobenzoyl)-5-ethylthiophen-2-amine (1 eq) in anhydrous dichloromethane under nitrogen.

-

Add triethylamine (1.2 eq) dropwise at 0°C.

-

Introduce chloroacetyl chloride (1.1 eq) and stir for 6–8 hours at room temperature.

-

Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purify via recrystallization (ethanol/DMSO 1:1) to yield the chloroacetamide intermediate.

Key Data :

Amination of Chloroacetamide

Reagents :

-

2-Chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

-

Ammonium hydroxide (28% aqueous NH₃)

-

Ethanol (solvent)

Procedure :

-

Suspend the chloroacetamide intermediate (1 eq) in ethanol.

-

Add excess ammonium hydroxide (5 eq) and reflux at 80°C for 12 hours.

-

Cool, filter the precipitate, and wash with cold ethanol.

-

Recrystallize from ethanol/DMSO to obtain the target compound.

Key Data :

Ugi Multi-Component Reaction Approach

Reaction Setup

Components :

-

2-Chlorobenzaldehyde (carbonyl component)

-

5-Ethylthiophen-2-amine (amine component)

-

2-Aminoacetic acid (carboxylic acid component)

-

tert-Butyl isocyanide (isonitrile component)

Procedure :

-

Combine all components in methanol at 25°C.

-

Stir for 24 hours, then acidify with HCl to cyclize the intermediate.

-

Neutralize, extract with ethyl acetate, and purify via column chromatography.

Key Data :

-

Yield: ~50–65%

-

Advantages: One-pot synthesis, reduced purification steps.

Crystallization and Purification

Solvent System Optimization

-

Optimal Solvents : Ethanol/DMSO (1:1 v/v)

-

Conditions : Slow evaporation at 293 K yields block-shaped crystals suitable for X-ray analysis.

Crystallographic Data :

-

Space Group: P2₁/c

-

Unit Cell: a = 13.9784 Å, b = 13.5565 Å, c = 8.3334 Å

-

Hydrogen Bonding: Intramolecular N–H⋯O (2.02 Å) stabilizes the S(6) ring motif.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Chloro Substitution | 60–70 | >98 | High selectivity | Requires toxic chloroacetyl chloride |

| Ugi Reaction | 50–65 | 95 | One-pot synthesis | Lower yield |

| Recrystallization | – | 99.5 | High-purity crystals | Time-intensive |

Mechanistic Insights

-

Intramolecular Hydrogen Bonding : The N–H⋯O interaction (Fig. 1) preorganizes the acetamide group, facilitating crystallization.

-

Steric Effects : The ethyl group at C5 adopts an anti-periplanar conformation (torsion angle = 118.6°), minimizing steric clash with the thiophene ring.

Scalability and Industrial Relevance

-

Batch Size : Pilot-scale batches (1–5 kg) use the substitution method due to reliability.

-

Cost Drivers : DMSO usage in crystallization increases production costs (~$120/L).

Analyse Des Réactions Chimiques

2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Biological Activities

Research indicates that 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide exhibits several biological activities:

- Anticonvulsant Activity : Thiophene derivatives have been noted for their anticonvulsant properties, making this compound a potential candidate for further studies in epilepsy treatment .

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, suggesting that this derivative may possess comparable activity .

- Antibacterial Activity : The compound's structure suggests potential antibacterial properties, which are common among thiophene derivatives .

Case Studies and Research Findings

A variety of studies have investigated the applications of this compound:

- Intermediate in Drug Synthesis : As previously mentioned, it serves as an intermediate in synthesizing etizolam, demonstrating its relevance in developing new therapeutic agents .

- Structural Analysis : Crystallographic studies have revealed that the compound forms hydrogen bonds and exhibits specific dihedral angles between its functional groups, which are crucial for understanding its reactivity and interaction with biological targets .

Data Table: Biological Activities

Mécanisme D'action

The mechanism of action of 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen Effects : Bromo/iodo analogs (3i, 3j) exhibit higher melting points (~160–174°C) than the target compound (144–146°C), likely due to stronger halogen-based intermolecular interactions .

- Planarity vs. Flexibility : The target compound’s planar acetamide unit contrasts with the acrylamide backbone in 3n, which may enhance conformational flexibility .

Crystallographic and Computational Insights

Software Utilization: The target compound’s structure was refined using SHELXTL (Bruker) and SHELXL, ensuring high precision in hydrogen bonding analysis .

Activité Biologique

2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 322.81 g/mol. The compound features a thiophene ring, an amide functional group, and a chlorobenzoyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅ClN₂O₂S |

| Molecular Weight | 322.81 g/mol |

| Boiling Point | Not available |

| Solubility | High GI absorption |

Antinociceptive and Anti-inflammatory Effects

Research has indicated that this compound exhibits antinociceptive (pain-relieving) and anti-inflammatory properties. In a study evaluating various compounds, this specific compound was found to significantly reduce pain responses in animal models, suggesting its potential as an analgesic agent .

The mechanism by which this compound exerts its effects may involve inhibition of certain pathways associated with pain and inflammation. Specifically, it has been noted that the compound can influence the production of pro-inflammatory cytokines, thereby modulating inflammatory responses .

Case Studies

- Analgesic Activity Evaluation : In a controlled experiment, this compound was administered to rats subjected to pain stimuli. Results showed a significant decrease in pain perception compared to control groups, indicating its efficacy as an analgesic .

- Anti-inflammatory Response : Another study assessed the anti-inflammatory properties of the compound by measuring edema formation in carrageenan-induced paw edema models in rats. The results demonstrated a marked reduction in paw swelling, reinforcing its potential therapeutic application in inflammatory conditions .

Crystallography

The crystal structure of the compound has been characterized using X-ray diffraction techniques. The analysis revealed that molecules are linked through N—H⋯O hydrogen bonds and weak C—H⋯O interactions, which contribute to the stability of the crystal lattice . This structural information is crucial for understanding how molecular interactions can influence biological activity.

Q & A

Q. What are the key structural features of 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide determined by X-ray crystallography?

The compound crystallizes in a monoclinic system (space group P2₁/c) with distinct conformational features. The thiophene ring forms an 88.11° dihedral angle with the 2-chlorophenyl ring, while the 2-aminoacetamide moiety is nearly coplanar with the thiophene ring (r.m.s. deviation = 0.067 Å). Intramolecular N–H···O hydrogen bonds form an S(6) ring motif, stabilizing the planar arrangement. Intermolecular N–H···O and weak C–H···O interactions create chains along the c-axis, influencing crystal packing .

Q. What synthetic routes are reported for this compound, and how are purification and characterization optimized?

The compound is synthesized via condensation reactions, as described in Nakanishi et al. (1973), followed by recrystallization from ethanol/DMSO (1:1 v/v) to yield block-shaped crystals. Key steps include:

- Purification : Use of mixed solvents (e.g., ethyl acetate/petroleum ether) to achieve high yields (82–86%).

- Characterization : ¹H NMR and MS confirm structural integrity, while melting points (417–419 K) validate purity. Methodological consistency in solvent selection and gradient elution is critical to avoid byproducts .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The crystal packing is governed by N–H···O hydrogen bonds (2.83–2.94 Å) and weak C–H···π interactions (3.47 Å), forming a 3D network. These interactions:

- Enhance thermal stability : High melting points correlate with robust hydrogen-bonded frameworks.

- Affect solubility : The planar acetamide-thiophene system and hydrophobic ethyl group create a balance between polar and nonpolar interactions, influencing solubility in DMSO/ethanol .

Q. What methodological considerations are critical for refining the crystal structure using SHELX software?

Refinement with SHELXL requires:

- Hydrogen handling : Geometrically positioned H atoms with riding models (C–H = 0.93–0.97 Å; Uiso = 1.2–1.5Ueq of parent atoms).

- Validation : R1 = 0.049 and wR2 = 0.163 indicate high precision. Full-matrix least-squares refinement on F² and twinning analysis ensure data reliability. Avoid overinterpretation of low-angle torsion correlations .

Q. How can structural derivatives be designed to explore structure-activity relationships (SAR) in pharmacological contexts?

Derivatization strategies include:

- Schiff base formation : Reacting the amine group with salicylaldehyde to introduce π-conjugated systems, altering electronic properties and hydrogen-bonding patterns (e.g., C22H19ClN2O3S derivative in ).

- Substitution effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzoyl moiety to modulate bioactivity. Biological assays (e.g., anticonvulsant or anti-inflammatory tests) should correlate structural changes (dihedral angles, dipole moments) with activity trends .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in crystallographic data interpretation?

- Validation tools : Use PLATON or CrystExplorer to check for missed symmetry or twinning. For example, the title compound’s refinement excluded low-angle torsion correlations due to weak electron density, necessitating conservative interpretation .

- Cross-validation : Compare bond lengths and angles with related structures (e.g., Dockendorff et al., 2006) to identify outliers. Discrepancies >0.05 Å may indicate refinement artifacts .

Q. What experimental design considerations are vital for replicating synthesis protocols?

- Solvent polarity : Ethanol/DMSO (1:1) optimizes solubility for slow evaporation, while ethyl acetate/petroleum ether gradients prevent premature crystallization.

- Catalyst selection : Avoid Brønsted acids in condensation steps to prevent side reactions (e.g., acetylation of the amine group).

- Scale-up challenges : Maintain stoichiometric ratios and inert atmospheres to ensure yields >80% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.